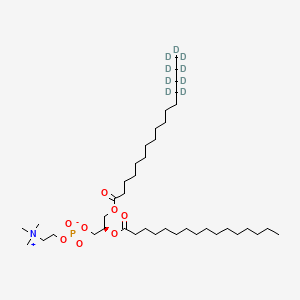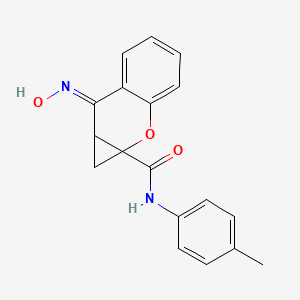
Boc-amino-PEG3-SS-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-amino-PEG3-SS-acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It consists of a polyethylene glycol (PEG) spacer with three units, an amine group protected by a tert-butyloxycarbonyl (Boc) group, and a disulfide bond connected to a carboxylic acid moiety . This compound is valued for its ability to improve solubility and biocompatibility, as well as its redox sensitivity, which enables controlled release under reducing conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-PEG3-SS-acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base.
Formation of the PEG Spacer: The PEG spacer is introduced by reacting the Boc-protected amine with a PEG derivative.
Introduction of the Disulfide Bond: The disulfide bond is formed by reacting the PEG derivative with a disulfide-containing reagent.
Attachment of the Carboxylic Acid Moiety: The final step involves attaching the carboxylic acid moiety to the PEG-disulfide intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Boc-amino-PEG3-SS-acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amine groups.
Aplicaciones Científicas De Investigación
Boc-amino-PEG3-SS-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of bioconjugates and biomaterials.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
Boc-amino-PEG3-SS-acid functions as a cleavable linker in ADCs. The disulfide bond is sensitive to the reducing environment inside cells, leading to cleavage and release of the drug payload. The PEG spacer enhances solubility and biocompatibility, while the Boc group protects the amine during synthesis and can be removed under acidic conditions to expose the reactive amine .
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG3-SS-acid: Similar structure but lacks the Boc protection on the amine group.
NHS-PEG2-SS-PEG2-NHS: Contains two PEG units and two NHS ester groups.
Mal-C6-α-Amanitin: A different type of cleavable linker used in ADCs
Uniqueness
Boc-amino-PEG3-SS-acid is unique due to its combination of a cleavable disulfide bond, a PEG spacer for enhanced solubility, and a Boc-protected amine for controlled reactivity. This makes it particularly suitable for the synthesis of ADCs and other bioconjugates .
Propiedades
Fórmula molecular |
C16H31NO7S2 |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
YGTPMONHRLIFLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)










